Phenylethylidenehydrazine
Overview
Description
Preparation Methods
Phenylethylidenehydrazine can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrazine hydrate under acidic conditions . The reaction typically proceeds as follows:
Reaction of Phenylacetaldehyde with Hydrazine Hydrate: Phenylacetaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Chemical Reactions Analysis
Phenylethylidenehydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield hydrazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazones. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenylethylidenehydrazine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a reagent in the synthesis of various hydrazone derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is studied for its effects on neurotransmitter levels, particularly GABA. It is used to investigate the role of GABA in neurological disorders and to develop potential therapeutic agents.
Medicine: this compound is a metabolite of phenelzine, an antidepressant. It is studied for its potential anxiolytic and neuroprotective effects.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals. Its role as a GABA transaminase inhibitor makes it valuable in the development of drugs targeting neurological disorders.
Mechanism of Action
Phenylethylidenehydrazine exerts its effects primarily by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA . By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is believed to contribute to its anxiolytic and neuroprotective effects .
Comparison with Similar Compounds
Phenylethylidenehydrazine is similar to other GABA transaminase inhibitors, such as vigabatrin and phenelzine. it has unique properties that distinguish it from these compounds:
Vigabatrin: Vigabatrin is a well-known GABA transaminase inhibitor used as an antiepileptic drug. Unlike this compound, vigabatrin is not a metabolite of another drug and is used directly as a therapeutic agent.
Phenelzine: Phenelzine is an antidepressant that is metabolized to this compound.
This compound’s unique role as a metabolite of phenelzine and its specific inhibition of GABA transaminase make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(E)-2-phenylethylidenehydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZSWLOEFLRSGJ-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29443-41-2 | |
Record name | Phenylethylidenehydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLETHYLIDENEHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FZ4W7J6VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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